molecular formula C7H9N3O B1370235 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1370235
M. Wt: 151.17 g/mol
InChI Key: PUBYDLNQVPFDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-imidazo[1,2-b]pyrazol-1-ylethanol

InChI

InChI=1S/C7H9N3O/c11-6-5-9-3-4-10-7(9)1-2-8-10/h1-4,11H,5-6H2

InChI Key

PUBYDLNQVPFDON-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.57 g) in tetrahydrofuran (80 ml) was dropwise added a solution of 1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole (8 g) in tetrahydrofuran (40 ml) at 50° C. The mixture was refluxed for 1 hour. The reaction mixture was cooled under ice-bath. To a cooled mixture was added sodium fluoride (6.95 g) and then water (2.23 ml) was added thereto under ice-cooling. The insoluble material was filtered off and the filtrate was evaporated to give the crystals. The crystals were washed with isopropyl ether and dried to give 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]-pyrazole (4.82 g).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Three
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Four

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